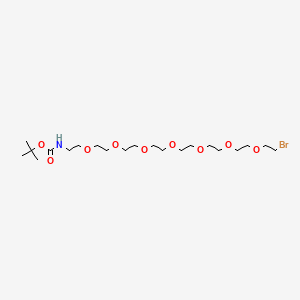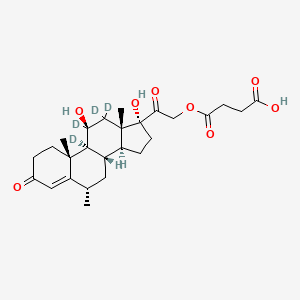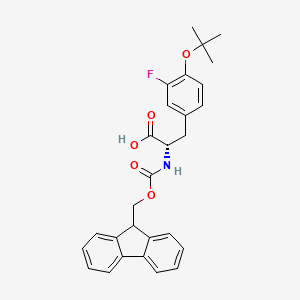
Bepridil-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bepridil-d5 is a deuterated form of Bepridil, a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It is known for its ability to produce significant coronary vasodilation and modest peripheral effects. This compound is used in scientific research to study the pharmacokinetics and metabolism of Bepridil, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.
准备方法
合成路线和反应条件
Bepridil-d5的合成涉及将氘原子掺入Bepridil分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。一种常见的方法是氢-氘交换反应,其中Bepridil分子中的氢原子在特定条件下被氘原子取代。
工业生产方法
This compound的工业生产通常涉及使用氘代试剂进行大规模合成。该过程可能包括多个步骤,例如中间体的制备、纯化和最终的氘代。反应条件,如温度、压力和催化剂,被优化以实现高产率和最终产物的纯度。
化学反应分析
反应类型
Bepridil-d5会经历各种化学反应,包括:
氧化: this compound可以被氧化形成相应的氧化物。
还原: 还原反应可以将this compound转化为其还原形式。
取代: 取代反应涉及将this compound中的官能团替换为其他基团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,氢化铝锂)和各种催化剂。反应条件,如温度、溶剂和pH值,被仔细控制以获得所需的产物。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,this compound的氧化可能会产生氧化物,而还原可能会产生该化合物的还原形式。
科学研究应用
Bepridil-d5具有广泛的科学研究应用,包括:
化学: 用于研究Bepridil的反应机理和动力学。
生物学: 用于代谢研究,以了解Bepridil在生物系统中的行为。
医学: 研究其潜在的治疗效果和与其他药物的相互作用。
工业: 用于开发新的药物和化学工艺。
作用机制
Bepridil-d5通过抑制心肌和血管平滑肌中的慢钙(L型)和快钠内向电流发挥作用。它干扰钙与钙调蛋白的结合,并阻断电压和受体操作的钙通道。这种抑制减少了钙离子跨膜流入心肌和血管平滑肌,导致冠状动脉扩张,并降低心率和动脉压。
相似化合物的比较
Bepridil-d5可以与其他钙通道阻滞剂进行比较,例如:
- 地尔硫卓盐酸盐
- 硝苯地平
- 维拉帕米盐酸盐
独特性
This compound的独特性在于其对钙通道的非选择性作用及其抑制受体操作和电压操作的钙通道的能力。这使其有别于其他钙通道阻滞剂,这些阻滞剂可能具有更选择性的作用。
类似化合物
类似的化合物包括:
- 胺碘酮 :另一种具有抗心律失常作用的钙通道阻滞剂。
- 维拉帕米 :一种选择性钙通道阻滞剂,用于治疗高血压和心绞痛。
- 硝苯地平 :一种主要用于高血压和心绞痛的钙通道阻滞剂。
属性
分子式 |
C24H34N2O |
|---|---|
分子量 |
371.6 g/mol |
IUPAC 名称 |
N-benzyl-2,3,4,5,6-pentadeuterio-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline |
InChI |
InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/i4D,7D,8D,13D,14D |
InChI 键 |
UIEATEWHFDRYRU-KVKRPVSRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)CC(COCC(C)C)N3CCCC3)[2H])[2H] |
规范 SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
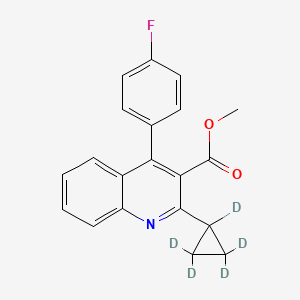
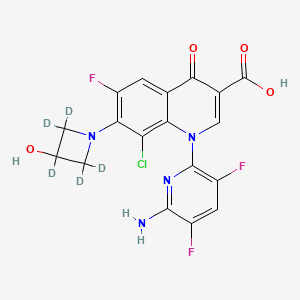
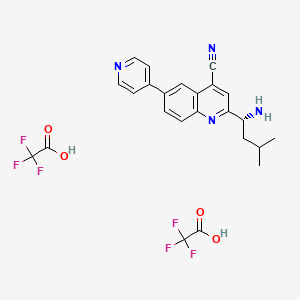
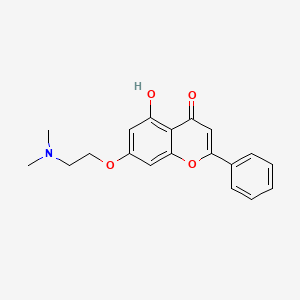
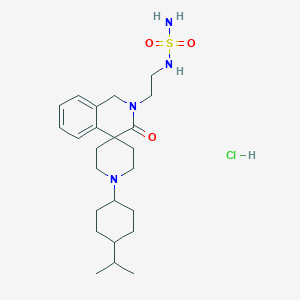
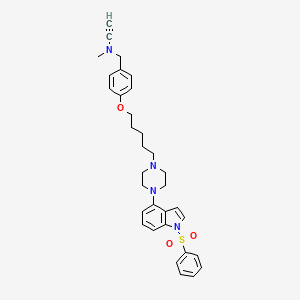
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)


